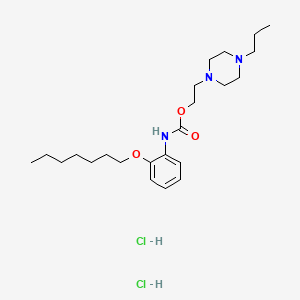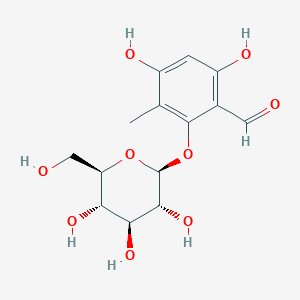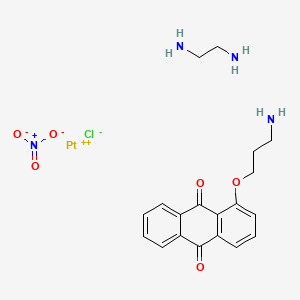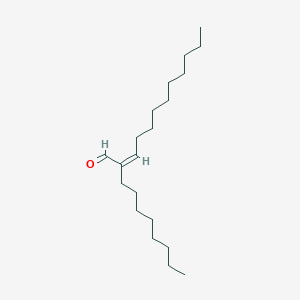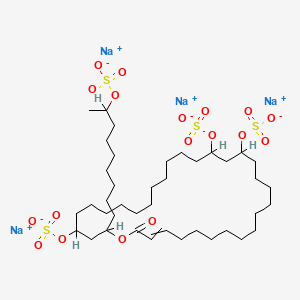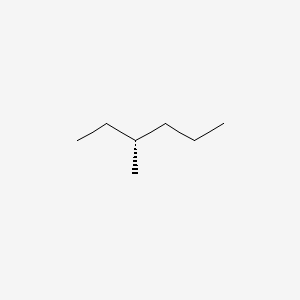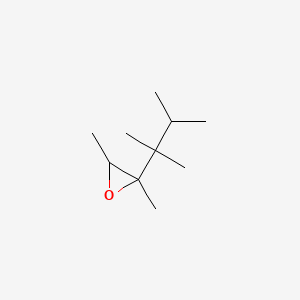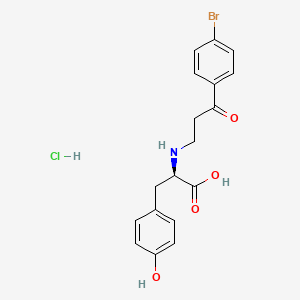
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the dye and pigment industries. Its unique structure allows it to interact with light in specific ways, making it valuable for creating vivid and stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-methyl-2-sulphonatophenylamine, followed by coupling with 4,5-dihydroxy-3,6-diaminonaphthalene-2,7-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustments to optimize yield and purity. The final product is then purified through filtration and crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The molecular targets include various substrates that can interact with the azo and sulphonate groups, leading to changes in color or fluorescence. The pathways involved often include electron transfer processes and interactions with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Tetrasodium 4,5-dihydroxy-3,6-bis((4-chloro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific methyl substitution, which affects its solubility, stability, and color properties. This makes it particularly valuable in applications where these characteristics are crucial.
Properties
CAS No. |
65271-28-5 |
|---|---|
Molecular Formula |
C24H16N4Na4O14S4 |
Molecular Weight |
804.6 g/mol |
IUPAC Name |
tetrasodium;4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H20N4O14S4.4Na/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36;;;;/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
InChI Key |
VQOGZWSJYAHWJQ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



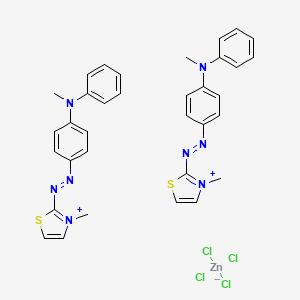
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)
